molecular formula C12H12ClN3 B13189677 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87628-44-2

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13189677
CAS No.: 87628-44-2
M. Wt: 233.69 g/mol
InChI Key: ILEYNNQWXGFZLC-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 3-chlorophenyl group at the 3-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes such as pantothenate synthetase (PS) in Mycobacterium tuberculosis (Mtb) . Key features influencing its pharmacological profile include the chloro substituent’s hydrophobicity, electronic effects, and the conformational flexibility of the tetrahydro-pyrazolopyridine ring .

Properties

CAS No.

87628-44-2

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12/h1-3,6,14H,4-5,7H2,(H,15,16)

InChI Key

ILEYNNQWXGFZLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenylhydrazine with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolopyridines, which can have different functional groups attached to the core structure .

Scientific Research Applications

1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-c]pyridine,3-(3-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Antimycobacterial Activity: Pantothenate Synthetase Inhibitors

The 3-phenyl and 3-(halophenyl) derivatives of pyrazolo[4,3-c]pyridine are prominent as PS inhibitors. Key comparisons include:

Compound Substituent IC₅₀ (nM) Key Findings Reference
3-Phenyl derivative (Samala et al.) Phenyl ~356–364 Moderate PS inhibition; polar groups on pyrazole reduce activity
Compound 6 (Petukhov et al.) Benzoisoxazole 90 Superior activity due to hydrophobic tert-butyl and pyrazole groups
3-(3-Chlorophenyl) derivative 3-Chlorophenyl (inferred) N/A Expected enhanced hydrophobicity may improve binding; requires validation

Key Insights :

  • Hydrophobic substituents (e.g., chloro, tert-butyl) enhance PS inhibition by improving binding to the hydrophobic pocket of Mtb PS .
  • The 3-chlorophenyl group likely increases activity compared to the unsubstituted phenyl analogue, though direct data are lacking.

Antimicrobial Activity: ESKAPE Pathogen Inhibitors

Nitrofuran-tagged pyrazolo[4,3-c]pyridines exhibit broad-spectrum activity against ESKAPE pathogens. A lead compound, 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-...), outperforms nitrofurantoin with MIC values <1 µg/mL against Acinetobacter baumannii and Klebsiella pneumoniae .

Compound Substituents Activity (vs. ESKAPE) Notes Reference
13g Oxazolyl, nitrofuran, methoxyethyl MIC <1 µg/mL Synergistic effect of nitrofuran warhead and THPP scaffold
Target compound 3-Chlorophenyl (no nitrofuran) Likely inactive Absence of nitrofuran reduces redox-activated toxicity

Key Insights :

  • The nitrofuran moiety is critical for antimicrobial activity via redox cycling and DNA damage .
  • The target compound, lacking this group, is unlikely to exhibit similar potency unless functionalized with alternative warheads.

Structural and Conformational Comparisons

Crystallographic studies of chlorophenyl derivatives reveal:

Compound () Substituent Conformation Hydrogen Bonding Reference
(II): 1-(4-Chlorophenyl)-... 4-Chlorophenyl Half-chair with equatorial MeSO₂ C–Cl⋯π interactions; 2D framework
Target compound (inferred) 3-Chlorophenyl Similar half-chair Altered Cl position may disrupt π interactions

Key Insights :

  • Substituent position influences electronic properties (σ) and van der Waals interactions, critical for QSAR in antihypertensive applications .

Kinase Inhibitors: c-Met and TLR7/8 Targets

Pyrazolo[4,3-c]pyridines are explored as c-Met inhibitors (e.g., anticancer agents) and TLR7/8 antagonists (e.g., lupus therapy).

  • c-Met inhibitors : Alkyl/aryl substitutions at N1 and C3 optimize ATP-binding pocket interactions .
  • TLR7/8 antagonists : Methyl and bicyclic groups enhance potency (e.g., compound 4 in ) .

Biological Activity

3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the class of pyrazolopyridines. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

PropertyValue
CAS No. 87628-44-2
Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name This compound
InChI Key ILEYNNQWXGFZLC-UHFFFAOYSA-N

Biological Activity Overview

The compound has demonstrated a range of biological activities, particularly in the fields of oncology and antimicrobial research. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines and possesses potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound can inhibit cell proliferation in cancer cells. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that the compound has an IC50 value in the range of 1.00 ± 0.42 µM against erythroleukemia (HEL) cells .
  • Selectivity Index : The compound exhibits a high selectivity index (>25-fold) when tested against normal cell lines (e.g., Vero cells), indicating its potential for targeted cancer therapy without significant toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to bind to specific enzymes and receptors involved in cancer cell signaling pathways, leading to reduced cell viability and induced apoptosis.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell growth and survival, potentially disrupting the tumor microenvironment and enhancing the efficacy of other therapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity:

  • Broad-Spectrum Activity : Preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A recent study synthesized derivatives of pyrazolo[4,3-c]pyridine and evaluated their cytotoxicity against MCF7 (breast cancer) and other cancer cell lines. The results indicated that modifications in the chemical structure could enhance anticancer activity significantly .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of various pyrazolo derivatives against pathogenic strains. The findings suggested that certain structural modifications could improve their antimicrobial potency .

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